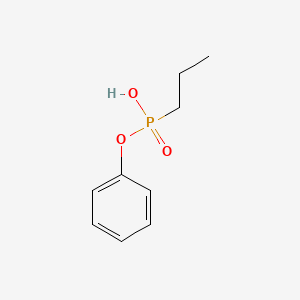
Phosphonic acid, propyl-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, propyl-, phenyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonate esters, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, propyl-, phenyl ester can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide to form the corresponding phosphonate ester . Another method is the catalytic cross-coupling reaction, where H-phosphonate diesters react with aryl and vinyl halides under microwave irradiation . The Mannich-type condensation is also used, involving the reaction of a phosphite with an aldehyde and an amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, propyl-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .
Aplicaciones Científicas De Investigación
Phosphonic acid, propyl-, phenyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphonic acid, propyl-, phenyl ester involves its interaction with molecular targets through the formation of hydrogen bonds and coordination complexes. The compound’s phosphonate group can chelate metal ions, making it effective in various catalytic and biological processes . The pathways involved include the inhibition of enzymes and disruption of cellular processes in microorganisms .
Comparación Con Compuestos Similares
Phosphonic acid, propyl-, phenyl ester can be compared with other similar compounds such as:
Phosphoric acid esters: These compounds have similar structural features but differ in their reactivity and applications.
Bisphosphonates: Used in medicine for treating bone diseases, bisphosphonates have two phosphonate groups, making them more effective in certain applications.
Aminophosphonates: These compounds contain an amino group and are used as chelating agents and in the synthesis of bioactive molecules.
This compound stands out due to its unique combination of properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
53621-79-7 |
|---|---|
Fórmula molecular |
C9H13O3P |
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
phenoxy(propyl)phosphinic acid |
InChI |
InChI=1S/C9H13O3P/c1-2-8-13(10,11)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |
Clave InChI |
CRKIOGSAUZSJOT-UHFFFAOYSA-N |
SMILES canónico |
CCCP(=O)(O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
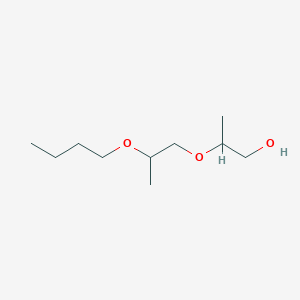
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)
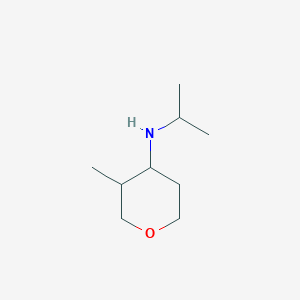
![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)
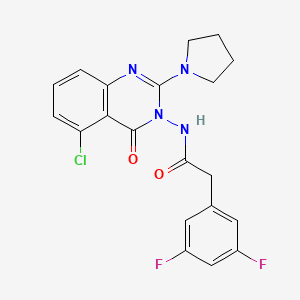

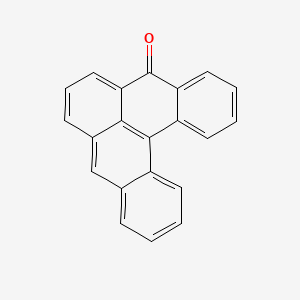
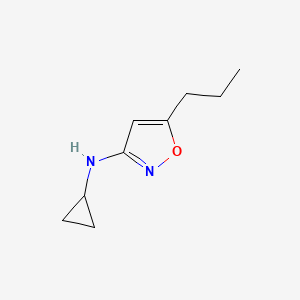

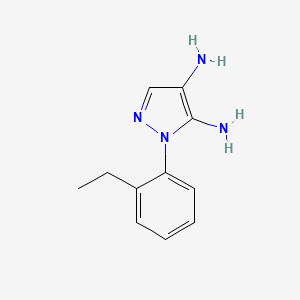
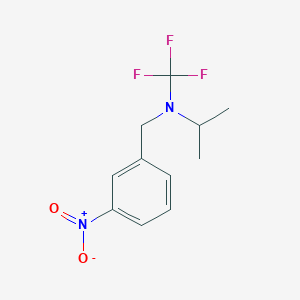
![Benzo[b]benzo[3,4]cyclobuta[1,2-e][1,4]dioxin, 4b,10a-dihydro-4b-phenyl-](/img/structure/B13959919.png)
